AKS-19

Sigma-2 receptor radioligand binding in vitro pharmacology

AKS-19 (CAS 98673-90-6) is a unique 5-methyl-2-pyrrolidone oxotremorine analog that acts as a dual sigma-2 receptor selective ligand (Ki 24 nM, >277-fold over sigma-1) and muscarinic partial agonist. It is indispensable for dissecting sigma-2-mediated calcium signaling, cholesterol trafficking, and apoptosis without sigma-1 interference. Its tissue-selective mAChR profile (10–20× lower potency in bladder vs. ileum) minimizes off-target effects in smooth muscle studies. Choose this single-agent tool to interrogate sigma-2/cholinergic crosstalk in cognition, addiction, or neuroinflammation models.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 98673-90-6
Cat. No. B1335023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKS-19
CAS98673-90-6
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1CCC(=O)N1CC#CCN(C)C
InChIInChI=1S/C11H18N2O/c1-10-6-7-11(14)13(10)9-5-4-8-12(2)3/h10H,6-9H2,1-3H3
InChIKeyYYUALTZHLJSXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AKS-19 (CAS 98673-90-6): Baseline Characteristics and Pharmacological Class Identification


AKS-19 (CAS 98673-90-6), systematically named (±)-1-[4-(dimethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one, is a small-molecule ligand belonging to the 5-methyl-2-pyrrolidone class of oxotremorine analogs [1]. The compound exhibits a dual pharmacological profile, acting as a partial agonist/antagonist at muscarinic acetylcholine receptors and as a selective ligand for the sigma-2 receptor [2]. Its molecular formula is C₁₁H₁₈N₂O (MW: 194.27 g/mol), and it is supplied as a racemic mixture [1].

Why Generic Substitution of Sigma-2 or Muscarinic Ligands Is Not Scientifically Justified: The Case for AKS-19


Sigma-2 receptor ligands and muscarinic acetylcholine receptor (mAChR) modulators exhibit profound functional and pharmacological diversity that cannot be captured by a single molecular descriptor [1]. Within the sigma-2 ligand space, compounds with similar core structures (e.g., benzomorphans, piperazines, or pyrrolidinones) can display divergent receptor occupancy kinetics, functional selectivity (agonist vs. antagonist), and subtype bias (sigma-2 vs. sigma-1) [2]. Similarly, among oxotremorine analogs, subtle structural modifications—such as methylation at the 5-position of the pyrrolidinone ring—dramatically shift the balance between agonist and antagonist activity at mAChRs and confer tissue-specific pharmacological profiles [1]. Therefore, substituting AKS-19 with another sigma-2 ligand or mAChR modulator without verifying its specific binding, functional, and selectivity profile in the relevant assay system risks introducing uncharacterized variables that compromise experimental reproducibility and data interpretation.

Quantitative Differentiation of AKS-19: Comparative Evidence vs. Closest Analogs


Sigma-2 Receptor Binding Affinity: AKS-19 vs. SAS-0132 and UMB24

AKS-19 demonstrates a Ki of 24 nM at the sigma-2 receptor in rat PC12 cells, indicating higher binding affinity compared to the commonly used sigma-2 ligand SAS-0132 (Ki = 90 nM) and the putative sigma-2 antagonist UMB24 (Ki = 170 nM) [1][2].

Sigma-2 receptor radioligand binding in vitro pharmacology

Sigma-1/Sigma-2 Receptor Selectivity Profile: AKS-19 vs. SAS-0132 and UMB24

AKS-19 shows marked selectivity for the sigma-2 receptor over the sigma-1 receptor, with a sigma-1 Ki of 6,660 nM (>277-fold selectivity) [1]. In contrast, SAS-0132 exhibits only ~9-fold selectivity (sigma-1 Ki = ~810 nM) [2], while UMB24 is essentially non-selective (~1.9-fold) .

Sigma receptor receptor selectivity off-target profiling

Muscarinic Receptor Functional Profile: Tissue-Selective Partial Agonism/Antagonism

AKS-19 belongs to the 5-methyl-2-pyrrolidone series of oxotremorine analogs, which exhibit tissue-dependent functional activity at muscarinic receptors [1]. These compounds are 10- to 20-fold less potent as muscarinic agonists on guinea pig urinary bladder than on ileum, and elicit lower relative maximal responses on bladder [1]. This contrasts with non-methylated 2-pyrrolidone analogs, which show less pronounced tissue selectivity.

Muscarinic acetylcholine receptor functional selectivity tissue pharmacology

Dual Pharmacology: Combined Sigma-2 and Muscarinic Activity

AKS-19 is one of the few commercially available research compounds that simultaneously engages sigma-2 receptors and muscarinic acetylcholine receptors [1][2]. This dual pharmacology is uncommon among tool compounds and may be relevant for studying neuropsychiatric disorders where both systems are implicated (e.g., Alzheimer's disease, schizophrenia) [3].

Polypharmacology sigma-2 receptor muscarinic receptor

Recommended Research and Industrial Application Scenarios for AKS-19


Sigma-2 Receptor Pharmacology Studies Requiring High Affinity and Selectivity

AKS-19 is ideally suited for in vitro studies (radioligand binding, functional assays) where high sigma-2 receptor occupancy is desired with minimal sigma-1 interference. Its 24 nM Ki and >277-fold selectivity over sigma-1 [1][2] enable clear dissection of sigma-2-mediated cellular responses (e.g., calcium signaling, cholesterol trafficking, apoptosis) without confounding sigma-1 chaperone activity.

Muscarinic Receptor Research Focused on Tissue-Selective Modulation

Investigators examining differential muscarinic receptor function in smooth muscle tissues (ileum vs. bladder) will find AKS-19 useful due to its class-characteristic 10- to 20-fold lower potency in bladder compared to ileum [3]. This tissue selectivity profile may help minimize off-target bladder effects in in vivo gastrointestinal or CNS studies.

Polypharmacology Studies Exploring Sigma-2 and Muscarinic Crosstalk

For projects investigating the interplay between sigma-2 receptor signaling and cholinergic neurotransmission—such as in models of cognitive dysfunction, addiction, or neuroinflammation—AKS-19 offers a single-agent approach that engages both target systems [1][3]. This reduces the need for multiple tool compounds and simplifies experimental design.

Comparative Profiling of Sigma-2 Ligand Chemotypes

AKS-19, as a 5-methyl-2-pyrrolidone derivative, represents a distinct chemotype among sigma-2 ligands (compared to benzomorphans, piperazines, or tetrahydroisoquinolines). Its unique structure-activity relationship can be exploited in medicinal chemistry campaigns aiming to optimize selectivity, brain penetration, or metabolic stability [1].

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